molecular formula C14H10Br2O2 B1358974 2,3'-Dibromo-5-methoxybenzophenone CAS No. 746651-87-6

2,3'-Dibromo-5-methoxybenzophenone

Cat. No.: B1358974
CAS No.: 746651-87-6
M. Wt: 370.03 g/mol
InChI Key: OFEQSXZCMATXOD-UHFFFAOYSA-N
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Description

2,3’-Dibromo-5-methoxybenzophenone is an organic compound with the molecular formula C14H10Br2O2 It is characterized by the presence of two bromine atoms and a methoxy group attached to a benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3’-Dibromo-5-methoxybenzophenone typically involves the bromination of 5-methoxybenzophenone. One common method includes the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzophenone ring.

Industrial Production Methods: On an industrial scale, the production of 2,3’-Dibromo-5-methoxybenzophenone may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.

Types of Reactions:

    Substitution Reactions: 2,3’-Dibromo-5-methoxybenzophenone can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Reduction Reactions: The compound can be reduced to form 2,3’-dibromo-5-methoxybenzyl alcohol using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: Oxidation of 2,3’-Dibromo-5-methoxybenzophenone can lead to the formation of corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Oxidation: Potassium permanganate in acidic medium, elevated temperature.

Major Products Formed:

    Substitution: Various substituted benzophenones.

    Reduction: 2,3’-dibromo-5-methoxybenzyl alcohol.

    Oxidation: Corresponding carboxylic acids or ketones.

Scientific Research Applications

2,3’-Dibromo-5-methoxybenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,3’-Dibromo-5-methoxybenzophenone exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the methoxy group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

  • 2,4’-Dibromo-5-methoxybenzophenone
  • 2,3’-Dichloro-5-methoxybenzophenone
  • 2,3’-Dibromo-4-methoxybenzophenone

Comparison: 2,3’-Dibromo-5-methoxybenzophenone is unique due to the specific positioning of the bromine atoms and the methoxy group, which can significantly affect its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different physical properties, such as melting point and solubility, as well as distinct chemical reactivity patterns.

This detailed overview provides a comprehensive understanding of 2,3’-Dibromo-5-methoxybenzophenone, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(2-bromo-5-methoxyphenyl)-(3-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Br2O2/c1-18-11-5-6-13(16)12(8-11)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFEQSXZCMATXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641441
Record name (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

746651-87-6
Record name (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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